molecular formula C23H16N2O5S B11489560 N-(1-naphthylmethyl)-7-nitrodibenzo[b,d]furan-2-sulfonamide

N-(1-naphthylmethyl)-7-nitrodibenzo[b,d]furan-2-sulfonamide

Cat. No.: B11489560
M. Wt: 432.4 g/mol
InChI Key: HDCCZRPGWOUNLH-UHFFFAOYSA-N
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Description

N-(1-naphthylmethyl)-7-nitrodibenzo[b,d]furan-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents. This compound features a naphthylmethyl group, a nitro group, and a dibenzo[b,d]furan moiety, making it a unique and potentially valuable molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-naphthylmethyl)-7-nitrodibenzo[b,d]furan-2-sulfonamide typically involves multiple steps, starting with the preparation of the dibenzo[b,d]furan core. This can be achieved through the cyclization of appropriate biphenyl precursors. The introduction of the nitro group is usually carried out via nitration reactions using nitric acid and sulfuric acid under controlled conditions. The naphthylmethyl group is then introduced through a Friedel-Crafts alkylation reaction using naphthylmethyl chloride and a Lewis acid catalyst such as aluminum chloride. Finally, the sulfonamide group is incorporated through a sulfonylation reaction using sulfonyl chlorides and amines under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-naphthylmethyl)-7-nitrodibenzo[b,d]furan-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Acidic or basic hydrolysis.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Sulfonic acids and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial agent due to its sulfonamide moiety.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials and chemical sensors

Mechanism of Action

The mechanism of action of N-(1-naphthylmethyl)-7-nitrodibenzo[b,d]furan-2-sulfonamide is primarily based on its ability to inhibit bacterial enzyme activity. The sulfonamide group acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound disrupts the production of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-naphthylmethyl)-7-nitrodibenzo[b,d]furan-2-sulfonamide is unique due to its complex structure, which includes a naphthylmethyl group, a nitro group, and a dibenzo[b,d]furan moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable molecule for various scientific applications.

Properties

Molecular Formula

C23H16N2O5S

Molecular Weight

432.4 g/mol

IUPAC Name

N-(naphthalen-1-ylmethyl)-7-nitrodibenzofuran-2-sulfonamide

InChI

InChI=1S/C23H16N2O5S/c26-25(27)17-8-10-20-21-13-18(9-11-22(21)30-23(20)12-17)31(28,29)24-14-16-6-3-5-15-4-1-2-7-19(15)16/h1-13,24H,14H2

InChI Key

HDCCZRPGWOUNLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNS(=O)(=O)C3=CC4=C(C=C3)OC5=C4C=CC(=C5)[N+](=O)[O-]

Origin of Product

United States

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